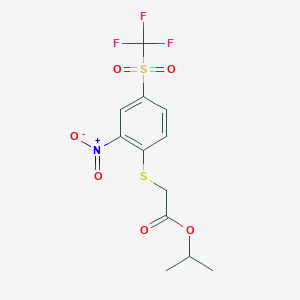

Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a trifluoromethyl group, a nitro group, and a phenyl group, among others . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group, for example, is a functional group with the formula -CF3 .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups, for example, are known to undergo various reactions .Applications De Recherche Scientifique

Chemical Separation Processes

A study by Zhang et al. (2020) explores the separation of azeotropic mixtures involving isopropyl alcohol and ethyl acetate through extractive distillation. The process employs N, N-dimethylformamide and dimethyl sulfoxide as entrainers to facilitate the separation, highlighting the utility of specific chemical interactions in overcoming distillation challenges associated with azeotropic mixtures (Yi Zhang et al., 2020).

Organic Synthesis and Catalysis

Research on the synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives demonstrates the role of specific sulfonyl compounds as potent inhibitors of carbonic anhydrase I and II. This study underlines the potential of these compounds in the development of new enzyme inhibitors (Mehmet Arslan et al., 2015).

Advanced Material Applications

A publication by Lehto et al. (1998) discusses the uptake of zinc, nickel, and chromium by N-isopropyl acrylamide polymer gels. This study reveals the efficiency of AAA-containing NIPA gels in absorbing metal ions, contributing valuable insights into the development of materials for environmental remediation and metal recovery applications (J. Lehto et al., 1998).

Environmental Chemistry

In the context of environmental chemistry, the work by Mesbah et al. (2017) on predicting physical properties of ternary systems containing 1-octyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide, esters, and alcohols at various temperatures offers crucial data for the design of processes involving these compounds. The use of artificial neural networks and gene expression programming to model these properties exemplifies the intersection of chemistry and computational methods in solving industrial challenges (M. Mesbah et al., 2017).

Propriétés

IUPAC Name |

propan-2-yl 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO6S2/c1-7(2)22-11(17)6-23-10-4-3-8(5-9(10)16(18)19)24(20,21)12(13,14)15/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMOPJPEIIDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)

![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)